Enantiomeric Purity as a Key Differentiator: (R)-Isomer vs. Racemate for Biological Studies
The target compound is cataloged and defined as the pure (R)-enantiomer, N-({5-[(R)-hydroxy(phenyl)methyl]thiophen-2-yl}methyl)cyclopropanecarboxamide, providing a critical advantage over a racemic mixture for biological studies where stereochemistry dictates target binding [1]. In contrast, many generic thiophene carboxamide analogs are supplied as racemates, introducing a variable mixture with potentially antagonistic or confounding biological effects.
| Evidence Dimension | Stereochemical Purity / Defined Chirality |
|---|---|
| Target Compound Data | Single (R)-enantiomer defined by InChIKey NTWGWJWDVDQFHG-OAHLLOKOSA-N and specific optical rotation |
| Comparator Or Baseline | Racemic mixture of (R)- and (S)-enantiomers or unspecified stereochemistry at the hydroxy(phenyl)methyl carbon |
| Quantified Difference | Qualitative: Defined stereochemistry vs. undefined mixture. Quantitative impact on activity is target-dependent but is a prerequisite for reproducible structure-activity relationship (SAR) studies. |
| Conditions | Chiral resolution required; analytical confirmation by chiral HPLC or optical rotation. |
Why This Matters
Procurement of the defined (R)-enantiomer is mandatory for any scientist aiming to generate reproducible, interpretable biological data, as the (S)-enantiomer may exhibit different potency, selectivity, or even opposing biological effects.
- [1] Mol-Instincts. N-({5-[(R)-hydroxy(phenyl)methyl]thiophen-2-yl}methyl)cyclopropanecarboxamide Formula - C16H17NO2S. CCDDS Database, 2020. View Source
